

Spectroscopic Profile of 2,4-Bis(benzyloxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Bis(benzyloxy)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2,4-Bis(benzyloxy)benzaldehyde**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition and synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Bis(benzyloxy)benzaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
10.35	s	1H	-CHO	DMSO-d ₆
7.85	d, J=8.7 Hz	1H	H-6	DMSO-d ₆
7.49 - 7.33	m	10H	Phenyl H's of benzyl groups	DMSO-d ₆
6.85	dd, J=8.7, 2.3 Hz	1H	H-5	DMSO-d ₆
6.75	d, J=2.3 Hz	1H	H-3	DMSO-d ₆
5.29	s	2H	O-CH ₂ (C-4)	DMSO-d ₆
5.22	s	2H	O-CH ₂ (C-2)	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent
188.9	C=O (Aldehyde)	DMSO-d ₆
164.2	C-4	DMSO-d ₆
161.7	C-2	DMSO-d ₆
136.6	Quaternary Phenyl C of benzyl	DMSO-d ₆
136.4	Quaternary Phenyl C of benzyl	DMSO-d ₆
131.5	C-6	DMSO-d ₆
128.8	Phenyl CH's of benzyl	DMSO-d ₆
128.7	Phenyl CH's of benzyl	DMSO-d ₆
128.3	Phenyl CH's of benzyl	DMSO-d ₆
128.1	Phenyl CH's of benzyl	DMSO-d ₆
128.0	Phenyl CH's of benzyl	DMSO-d ₆
119.5	C-1	DMSO-d ₆
108.1	C-5	DMSO-d ₆
102.4	C-3	DMSO-d ₆
70.5	O-CH ₂ (C-4)	DMSO-d ₆
70.0	O-CH ₂ (C-2)	DMSO-d ₆

Table 3: IR Spectroscopic Data

While a detailed peak list for **2,4-Bis(benzyloxy)benzaldehyde** is not readily available in the searched literature, the expected characteristic absorption bands based on its functional groups are presented below. The spectrum was recorded using a KBr wafer technique.[\[1\]](#)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	Aromatic C-H stretch
~2900, ~2850	Aldehydic C-H stretch (Fermi resonance)
~1685	C=O stretch (Aromatic aldehyde)
~1600, ~1500, ~1450	Aromatic C=C ring stretch
~1250, ~1050	C-O stretch (Ether)

Table 4: Mass Spectrometry Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) ionization.^[1]

m/z	Relative Intensity (%)	Assignment
318	29.82	[M] ⁺ (Molecular ion)
91	99.99	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
65	8.81	[C ₅ H ₅] ⁺
92	8.77	[C ₇ H ₈] ⁺
319	7.00	[M+1] ⁺ isotope peak

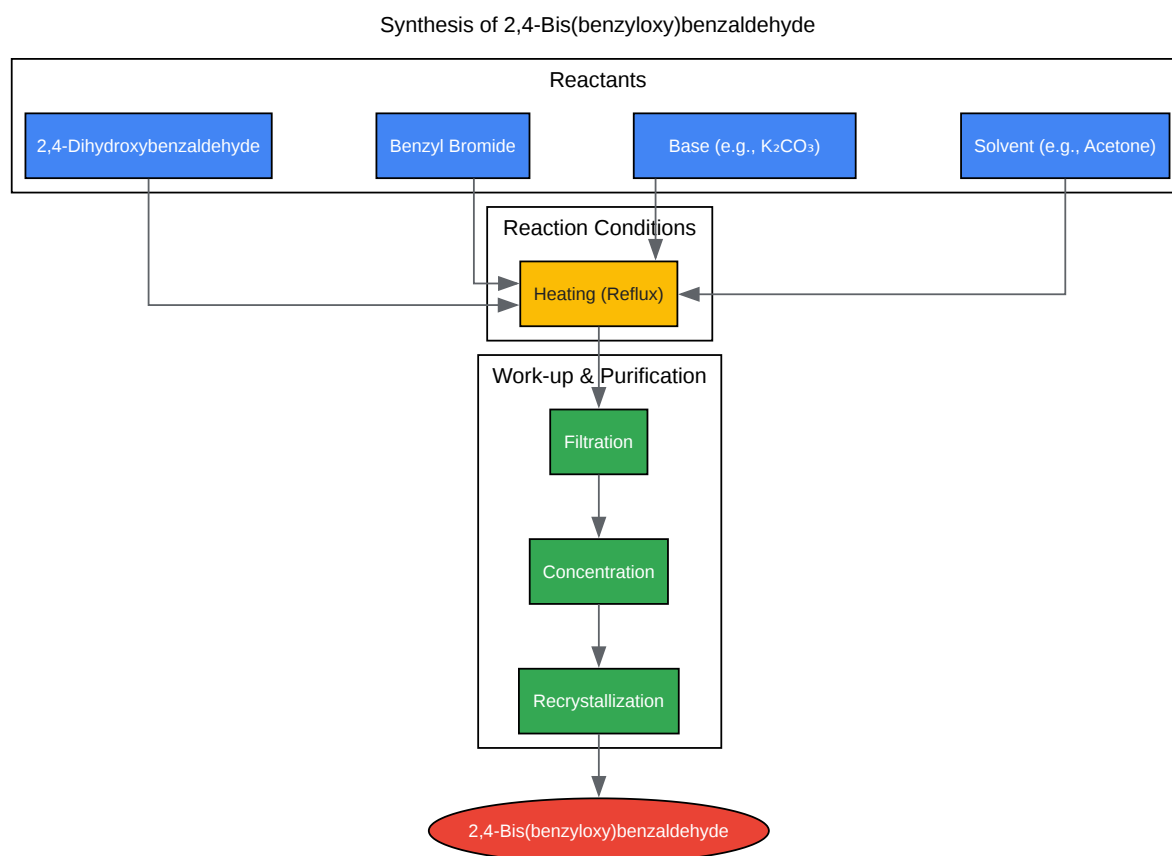
Experimental Protocols

Synthesis of 2,4-Bis(benzyloxy)benzaldehyde

A common method for the synthesis of **2,4-Bis(benzyloxy)benzaldehyde** involves the benzylation of 2,4-dihydroxybenzaldehyde. A detailed experimental procedure is as follows:

To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent such as acetone or ethanol, potassium carbonate is added as a base. Benzyl bromide or benzyl chloride is then added to the mixture. The reaction is typically heated under reflux for several hours. After completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the

crude product is purified by recrystallization from a solvent like ethanol to yield **2,4-Bis(benzyloxy)benzaldehyde** as a solid.

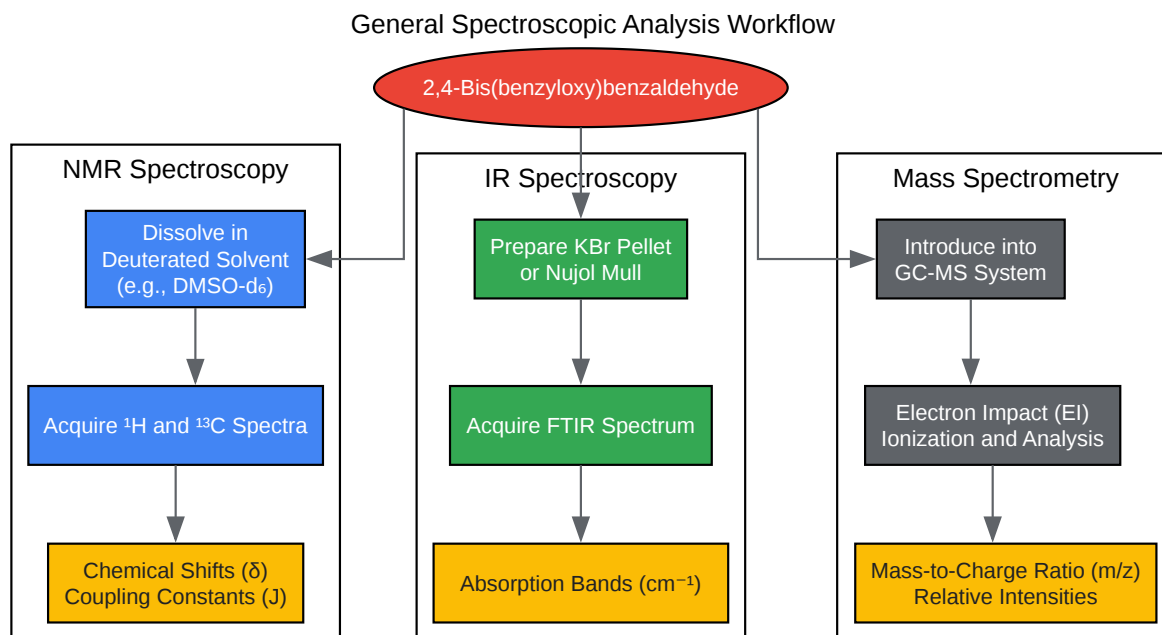


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Caption: Synthetic workflow for **2,4-Bis(benzyloxy)benzaldehyde**.

Spectroscopic Analysis Workflow

The general workflow for obtaining the spectroscopic data is outlined below.



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References

- 1. 2,4-Bis(benzyloxy)benzaldehyde | C₂₁H₁₈O₃ | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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